molecular formula C16H23BrClNOSi B13743149 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole

Cat. No.: B13743149
M. Wt: 388.8 g/mol
InChI Key: VCRJIEVKRPYYQQ-UHFFFAOYSA-N
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Description

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of bromine, chlorine, and a tert-butyldimethylsilyloxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom at the 5-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the 4-position using a chlorinating agent like thionyl chloride (SOCl2).

    Silylation: Protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

    Methylation: Introduction of the methyl group at the 1-position using a methylating agent like methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Deprotection: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Chemical Biology: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It is used in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).

    Synthetic Chemistry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • 5-Bromo-2-(tert-butyldimethylsilyloxy)pyrimidine

Uniqueness

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-4-chloro-1-methyl-1H-indole is unique due to the combination of bromine, chlorine, and tert-butyldimethylsilyloxy groups on the indole scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23BrClNOSi

Molecular Weight

388.8 g/mol

IUPAC Name

(5-bromo-4-chloro-1-methylindol-2-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H23BrClNOSi/c1-16(2,3)21(5,6)20-10-11-9-12-14(19(11)4)8-7-13(17)15(12)18/h7-9H,10H2,1-6H3

InChI Key

VCRJIEVKRPYYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N1C)C=CC(=C2Cl)Br

Origin of Product

United States

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